molecular formula C20H19N5OS B2748289 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 1359474-36-4

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B2748289
CAS No.: 1359474-36-4
M. Wt: 377.47
InChI Key: HCMFARUHVNGHEG-UHFFFAOYSA-N
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Description

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the reaction of 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with N-(4-methylbenzyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or disulfides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including anticancer and antimicrobial properties.

    Medicine: It is being investigated for its potential use in cancer therapy due to its ability to intercalate DNA and inhibit cell proliferation.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific structural configuration, which allows it to effectively intercalate into DNA and exhibit potent anticancer activity. Its ability to target multiple molecular pathways makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-7-9-15(10-8-13)11-21-18(26)12-27-20-19-24-23-14(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMFARUHVNGHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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